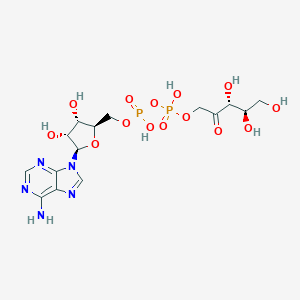![molecular formula C21H21N5O3S B234179 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine.
Mécanisme D'action
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide in lab experiments is its potent biological activity. However, the compound is relatively complex to synthesize, which can limit its availability for research purposes. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate the compound's mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research purposes. Finally, studies are needed to investigate the compound's potential use in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the desired compound. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in various areas of biology and medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide |
|---|---|
Formule moléculaire |
C21H21N5O3S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C21H21N5O3S/c1-5-17-23-24-21-26(17)25-20(30-21)13-9-10-16(28-3)15(11-13)22-19(27)14-8-6-7-12(2)18(14)29-4/h6-11H,5H2,1-4H3,(H,22,27) |
Clé InChI |
FKUULZAMRGGLPO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C(=CC=C4)C)OC |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC(=C4OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)